molecular formula C12H18BrN3O B10965308 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B10965308
M. Wt: 300.19 g/mol
InChI Key: CGJAMRZCGPXGNX-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidino)-1-ethanone is a complex organic compound characterized by its bromo-pyrazole and piperidino-ethanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the bromo and piperidino-ethanone groups. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 1-(4-methylpiperidino)ethanone under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted pyrazoles or piperidines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Bromo-3-methyl-1H-pyrazole

  • 1-(4-Methylpiperidino)ethanone

  • 2-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)ethyl-N,N-diethylamine

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C12H18BrN3O/c1-9-3-5-15(6-4-9)12(17)8-16-7-11(13)10(2)14-16/h7,9H,3-6,8H2,1-2H3

InChI Key

CGJAMRZCGPXGNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C(=N2)C)Br

Origin of Product

United States

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